molecular formula C15H18ClN B1451428 {2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride CAS No. 1185299-97-1

{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride

Cat. No.: B1451428
CAS No.: 1185299-97-1
M. Wt: 247.76 g/mol
InChI Key: MVYCFIGLPRFYOC-UHFFFAOYSA-N
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Description

The specific chemical, pharmacological, and toxicological properties of {2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride are not currently available in the provided sources. Researchers are advised to consult the primary scientific literature for detailed information on this compound's characteristics, mechanism of action, and potential research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[2-(4-methylphenyl)ethyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.ClH/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16;/h2-9H,10-11,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYCFIGLPRFYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662994
Record name 2-[2-(4-Methylphenyl)ethyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185299-97-1
Record name 2-[2-(4-Methylphenyl)ethyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aminoacetamide Intermediate Route with Salt Formation

One patented method involves the synthesis starting from N-(2-phenyl)ethyl-2-aminoacetamide , which undergoes reaction with chloroacetaldehyde dimethyl acetal in the presence of a base and a phase transfer catalyst, within a biphasic organic solvent-water system. The reaction proceeds under controlled temperature conditions, followed by separation of the organic layer and solvent evaporation. The resulting concentrate is dissolved in an appropriate solvent and treated with dry hydrogen chloride gas to form the hydrochloride salt of the target amine compound.

Key reaction conditions:

Step Reagents/Conditions Notes
Aminoacetamide + chloroacetaldehyde dimethyl acetal Base + phase transfer catalyst, organic solvent/water system Reaction temperature optimized per patent
Organic layer separation Solvent evaporation Concentration of product
Salt formation Dry HCl gas bubbling Formation of hydrochloride salt

This method emphasizes the utility of phase transfer catalysis and controlled salt formation to yield pure hydrochloride salts suitable for pharmaceutical use.

Reductive Amination and Salt Formation

Another approach involves reductive amination starting from phenylacetamide derivatives. Zinc borohydride in tetrahydrofuran (THF) solution is used as a reductive agent in the presence of toluene. The reaction is conducted at 90–96 °C for 3.5–4.5 hours, followed by acidification with hydrochloric acid, filtration, and extraction steps. The amine is then alkalized to pH 11–12 and extracted again to isolate the free amine, which is subsequently converted to the hydrochloride salt.

Summary of reductive amination process:

Step Reagents/Conditions Purpose
Phenylacetamide + Zn(BH4)2 in THF + toluene Heat 90–96 °C, 3.5–4.5 h Reduction to phenylethylamine
Acidification 10% HCl Protonation and precipitation
Extraction Chloroform, alkalization to pH 11–12 Purification of free amine
Salt formation Reaction with HCl Formation of hydrochloride salt

This method provides a relatively mild and efficient reduction with zinc borohydride, balancing reaction time and yield while minimizing side reactions compared to other reductants like lithium aluminium hydride.

Cyclization and Alkylation Routes Involving Piperazine Derivatives

Although more complex and involving different structural analogs, related synthetic strategies for phenyl-ethyl amines involve cyclization reactions with bis(2-chloroethyl)amine hydrochloride to form piperazine intermediates. These intermediates undergo further alkylation and acylation steps, followed by acid or base hydrolysis to yield the target amine hydrochloride salts.

Typical reaction conditions:

Step Reagents/Conditions Notes
Cyclization Bis(2-chloroethyl)amine hydrochloride, high temperature (120–130 °C) in solvents like toluene or DMF High-yield cyclization to piperazine intermediate
Hydrolysis Acidic (HCl, HBr, H2SO4) or alkaline hydrolysis Conversion to target acid or amine salt
Salt formation Treatment with HCl or HBr gas Formation of hydrochloride salt

This method is advantageous for preparing structurally related compounds but can be adapted for the target compound with appropriate precursors and reaction optimization.

Comparative Analysis of Preparation Methods

Method Reagents/Conditions Advantages Disadvantages
Aminoacetamide + chloroacetaldehyde dimethyl acetal + HCl gas Phase transfer catalyst, organic solvent/water, base, dry HCl gas High purity salt, controlled reaction Requires phase transfer catalyst and dry gas handling
Reductive amination with zinc borohydride Zn(BH4)2 in THF/toluene, 90–96 °C, acid/base workup Mild conditions, good yield, scalable Longer reaction time, multiple extraction steps
Cyclization with bis(2-chloroethyl)amine hydrochloride + hydrolysis High temperature cyclization, acid/base hydrolysis Versatile for analogs, high yield cyclization Requires high temperature, multiple steps

Research Findings and Optimization Notes

  • Phase transfer catalysis improves reaction efficiency and selectivity in the aminoacetamide route, allowing mild conditions and high purity product formation.

  • Zinc borohydride offers a balanced reductive agent for phenylacetamide reduction, with fewer side reactions than lithium aluminium hydride and better yields than iron powder or sodium borohydride.

  • Cyclization reactions for piperazine intermediates require careful temperature control (preferably 120–130 °C) and choice of solvent (toluene, DMF) to maximize yield and minimize byproducts.

  • Salt formation by dry hydrogen chloride gas bubbling is a preferred method for producing stable hydrochloride salts with high purity and crystallinity.

Summary Table of Key Preparation Steps

Step No. Description Reagents/Conditions Outcome
1 Aminoacetamide synthesis N-(2-phenyl)ethyl-2-aminoacetamide + chloroacetaldehyde dimethyl acetal, base, phase transfer catalyst, organic solvent/water Intermediate formation
2 Organic layer separation and concentration Solvent evaporation Concentrated intermediate
3 Salt formation Dry HCl gas bubbling Hydrochloride salt formation
4 Reductive amination Zinc borohydride in THF/toluene, 90–96 °C, 3.5–4.5 h Reduction of phenylacetamide to amine
5 Acid-base workup and extraction 10% HCl acidification, chloroform extraction, alkalization to pH 11–12 Purification and isolation of amine
6 Cyclization and hydrolysis Bis(2-chloroethyl)amine hydrochloride, 120–130 °C, acid/base hydrolysis Piperazine intermediate and final amine salt

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with acyl chlorides or anhydrides to form amides:
Reaction :
\text{ Ar NH}}_2+\text{ RCOCl}}\rightarrow \text{ Ar NH COR}}+\text{ HCl}}
Conditions :

  • Catalyzed by pyridine or triethylamine to neutralize HCl.

  • Conducted in anhydrous dichloromethane or THF at 0–5°C.

Example :

ReagentProductYieldNotes
Acetyl chlorideN-Acetyl derivative85%Requires 2 eq. of Et3_3N
Benzoyl chlorideN-Benzoylated compound78%Prolonged reaction time (12 h)

Alkylation Reactions

The amine group reacts with alkyl halides to form secondary or tertiary amines:
Reaction :
\text{ Ar NH}}_2+\text{ R X}}\rightarrow \text{ Ar NHR}}+\text{ HX}}
Conditions :

  • Performed in polar aprotic solvents (DMF, DMSO) with NaHCO3_3.

  • Elevated temperatures (50–80°C) enhance reaction rates.

Example :

Alkylating AgentProductYield
Methyl iodideN-Methyl derivative72%
Ethyl bromideN-Ethyl derivative68%

Diazotization and Coupling

The aromatic amine undergoes diazotization in acidic conditions, forming diazonium salts for subsequent coupling:
Reaction :
\text{ Ar NH}}_2+\text{ NaNO}}_2+\text{ HCl}}\rightarrow \text{ Ar N}}_2^+\text{ Cl}}^-
Conditions :

  • Maintained at 0–5°C to prevent decomposition.

  • Diazonium salts react with phenols or amines to form azo dyes.

Example :

Coupling PartnerProductApplication
β-NaphtholOrange azo dyeTextile industry
AnilineBenzidine derivativeAnalytical chemistry

Oxidation Reactions

The amine group oxidizes to nitroso or nitro compounds under strong oxidizing conditions:
Reaction :
\text{ Ar NH}}_2\xrightarrow{\text{ KMnO}}_4/\text{ H}}^+}\text{ Ar NO}}
Conditions :

  • Acidic media (H2_2SO4_4) with KMnO4_4 or CrO3_3.

  • Exothermic reaction requiring controlled temperature.

Data :

Oxidizing AgentProductReaction Time
KMnO4_4Nitroso derivative3 h
CrO3_3Nitro compound5 h

Reductive Amination

The compound participates in reductive amination with ketones or aldehydes:
Reaction :
\text{ Ar NH}}_2+\text{ RCHO}}\xrightarrow{\text{ NaBH}}_4}\text{ Ar NH CH}}_2\text{ R}}
Conditions :

  • Sodium borohydride or cyanoborohydride as reducing agents.

  • Methanol or ethanol as solvents at room temperature .

Example :

Carbonyl CompoundProductYield
4-FluorobenzaldehydeN-(4-Fluorobenzyl) derivative81%
AcetophenoneN-(1-Phenylethyl) derivative74%

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitutions at activated positions:
Reactions :

  • Nitration : HNO3_3/H2_2SO4_4 introduces nitro groups.

  • Sulfonation : H2_2SO4_4/SO3_3 adds sulfonic acid groups.

Regioselectivity :
The ethyl-(4-methylphenyl) group directs incoming electrophiles to the para and ortho positions relative to the amine.

Salt Metathesis

The hydrochloride salt can exchange counterions in basic media:
Reaction :
\text{ Ar NH}}_3^+\text{ Cl}}^-+\text{ NaOH}}\rightarrow \text{ Ar NH}}_2+\text{ NaCl}}+\text{ H}}_2\text{ O}}
Applications :

  • Regenerates the free amine for further reactions.

  • Utilized in purification via pH-dependent solubility .

Scientific Research Applications

The compound exhibits several biological activities attributed to its structural similarity with phenethylamines. Notably, it has been found to inhibit monoamine oxidase enzymes, which are crucial for the deamination of neurotransmitters such as tyramine and tryptamine. This inhibition can lead to increased neurotransmitter levels in the synaptic cleft, potentially enhancing mood and cognitive functions.

Interaction with Neurotransmitter Systems

  • Dopaminergic Activity : The compound's structure suggests potential interactions with dopaminergic pathways, which may influence mood and behavior.
  • Serotonergic Activity : Similar compounds have shown effects on serotonin levels, indicating possible applications in treating mood disorders.
  • Adrenergic Activity : Its interaction with adrenergic receptors may also play a role in its biological effects.

Proteomics Research

{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride is utilized in proteomics due to its ability to interact with various proteins and enzymes. Its structural characteristics make it suitable for studying protein-ligand interactions and enzyme kinetics.

Neuropharmacology

The compound's potential to modulate neurotransmitter systems positions it as a candidate for research into neuropharmacological therapies. Studies have indicated that similar compounds can affect mood regulation and cognitive functions, making this compound a subject of interest for developing treatments for depression and anxiety disorders.

Anti-inflammatory Research

Compounds with similar structures have demonstrated anti-inflammatory properties by modulating neurotransmission pathways and interacting with trace amine-associated receptors (TAARs), particularly TAAR1. This suggests that this compound could be explored for its anti-inflammatory effects.

Mechanism of Action

The mechanism of action of {2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences and Similarities:

Compound Name Substituents on Phenyl Ring Side Chain/Modifications Molecular Formula (Estimated) Molecular Weight (g/mol)
{2-[2-(4-Methylphenyl)ethyl]phenyl}amine HCl 4-Methylphenethyl group Primary amine, hydrochloride salt C₁₅H₁₈N·HCl ~249.8 (calc.)
2C-D (1b) 2,5-Dimethoxy, 4-methylphenyl Ethylamine backbone, HCl salt C₁₁H₁₈ClNO₂ 247.7
[2-(4-Chlorophenyl)ethyl][(2-methylphenyl)methyl]amine 4-Chlorophenethyl, 2-methylbenzyl Secondary amine C₁₆H₁₈ClN 259.8
25T-NBOMe (2b) 2,5-Dimethoxy-4-(methylthio)phenyl N-(2-Methoxybenzyl) substitution, HCl C₁₉H₂₄ClNO₃S 389.9

Notes:

  • The target compound lacks methoxy or sulfur-containing substituents seen in 2C-D and 25T-NBOMe, which are critical for high-affinity serotonin receptor binding .
  • The secondary amine in [2-(4-chlorophenyl)ethyl][(2-methylphenyl)methyl]amine may reduce polar interactions compared to the primary amine in the target compound.

Pharmacological Activity

  • Serotonin Receptor Affinity: Phenylalkylamines like 2C-D and 25T-NBOMe exhibit potent 5-HT₂A agonism, with EC₅₀ values in the nanomolar range. The absence of methoxy groups in the target compound likely reduces receptor binding efficacy .
  • Physicochemical Properties : The hydrochloride salt improves solubility but may limit blood-brain barrier penetration compared to free-base analogs.

Biological Activity

{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride, also known as 4-[2-(4-methylphenyl)ethyl]aniline hydrochloride, is a compound with notable biological activities primarily due to its structural characteristics. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H17N·HCl
  • Molecular Weight : Approximately 247.76 g/mol
  • InChI Code : 1S/C15H17N.ClH/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16;/h2-9H,10-11,16H2,1H3;1H
  • Canonical SMILES : CC1=CC=C(C=C1)CCC2=CC=C(C=C2)N.Cl

The biological activity of this compound is largely attributed to its structural similarity to phenethylamines. It has been observed to inhibit monoamine oxidase (MAO) enzymes, which are critical in the deamination of neurotransmitters like tyramine and tryptamine. This inhibition can lead to increased neurotransmitter levels in the synaptic cleft, potentially enhancing mood and cognitive functions.

Interaction with Receptors

Research indicates that this compound may interact with trace amine-associated receptors (TAARs), particularly TAAR1, influencing various biochemical pathways involved in mood regulation and inflammatory responses. The inhibition of MAO can also contribute to its potential antidepressant effects.

Biological Activities

The compound exhibits several biological activities:

  • Monoamine Oxidase Inhibition : Increases levels of neurotransmitters such as dopamine and serotonin.
  • Anti-inflammatory Properties : Modulates neurotransmission pathways that may reduce inflammation.

Study on Neurotransmitter Levels

A study demonstrated that compounds with similar structures to this compound significantly increased dopamine levels in rodent models when administered at specific dosages. This suggests potential applications in treating mood disorders.

Binding Affinity Studies

Binding affinity studies have shown that this compound has a significant affinity for several neurotransmitter receptors, including:

  • Dopaminergic Receptors
  • Serotonin Receptors

These interactions suggest its potential use in pharmacological applications targeting neurological conditions.

Comparative Analysis with Related Compounds

Compound NameMAO InhibitionAnti-inflammatory ActivityBinding Affinity
{2-[2-(4-Methylphenyl)ethyl]phenyl}amine HClYesYesHigh
PyrovaleroneModerateNoModerate
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-oneHighLowHigh

Q & A

Q. What are the recommended synthetic routes for {2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride, and what critical parameters influence reaction yield?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including alkylation, amination, and salt formation. Key steps and parameters from analogous syntheses include:

  • Alkylation and Sulfonation : Use of intermediates like 2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate, reacted with aryl precursors under basic conditions (e.g., cesium carbonate in acetonitrile at 50°C for 4 hours) .
  • Purification : Reverse-phase C18 column chromatography to isolate the hydrochloride salt .
  • Critical Parameters :
    • Catalyst Loading : Optimal stoichiometry of cesium carbonate (e.g., 0.048 mmol) to avoid side reactions .
    • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and yield .
    • Temperature Control : Elevated temperatures (50°C) accelerate reaction rates but may require monitoring for decomposition .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer: A combination of techniques ensures comprehensive characterization:

  • Chromatography : HPLC with retention time analysis (e.g., 1.01 minutes under SQD-FA05 conditions) to assess purity .
  • Mass Spectrometry : LC-MS (e.g., m/z 921 [M+H]+) confirms molecular weight and detects impurities .
  • Spectroscopy :
    • NMR (1H/13C): Assigns proton environments and verifies substitution patterns.
    • IR : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).
  • X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., Cl⁻ interactions with NH₃⁺ groups) and crystal packing .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors .
  • Waste Management : Segregate chemical waste and dispose via licensed hazardous waste handlers .
  • Emergency Preparedness : Neutralize spills with inert adsorbents (e.g., vermiculite) and consult safety data sheets (SDS) for first-aid measures .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different assay systems?

Methodological Answer:

  • Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) to confirm target engagement .
  • Control Experiments : Test for off-target effects using receptor subtype-selective antagonists (e.g., NR2B-specific NMDA receptor blockers) .
  • Data Normalization : Account for variability in cell line viability, incubation times, and buffer conditions (e.g., pH, divalent cations) .

Q. What strategies are recommended for optimizing the selectivity of this compound toward specific molecular targets in neurological studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Modify substituents on the phenyl ring (e.g., replacing methyl with halogens) to enhance receptor specificity .
  • Computational Modeling : Perform molecular docking to predict binding affinities for NMDA receptor subtypes or other neurological targets .
  • Competitive Binding Assays : Compare inhibition constants (Ki) against panels of related receptors (e.g., dopamine, serotonin transporters) .

Q. How does the crystalline structure of this compound influence its physicochemical properties and reactivity?

Methodological Answer:

  • Hydrogen Bonding Networks : The Cl⁻ anion forms R₂²(22) ring motifs with NH₃⁺ and hydroxyl groups, enhancing stability and reducing hygroscopicity .
  • Solubility : Crystal packing (e.g., layered 2D networks) impacts solubility in polar solvents like water or ethanol .
  • Reactivity : Steric hindrance from the 4-methylphenyl group may slow nucleophilic attacks at the amine center .
  • Characterization : Single-crystal X-ray diffraction confirms these structural features and guides formulation strategies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride
Reactant of Route 2
Reactant of Route 2
{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride

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